1-(4-Isopropylphenyl)piperazine
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Overview
Description
1-(4-Isopropylphenyl)piperazine is an organic compound with the molecular formula C13H20N2. It is a derivative of piperazine, a heterocyclic amine, and features an isopropyl group attached to the phenyl ring.
Mechanism of Action
Target of Action
It’s structurally related to piperazine, which is known to act on the gaba receptors .
Mode of Action
1-(4-Isopropylphenyl)piperazine, like piperazine, may act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The action of piperazine, a related compound, generally results in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .
Pharmacokinetics
Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The action of piperazine, a structurally related compound, generally results in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .
Preparation Methods
The synthesis of 1-(4-Isopropylphenyl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cyclization reactions have been employed to synthesize arylpiperazines under aerobic conditions .
Chemical Reactions Analysis
1-(4-Isopropylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Isopropylphenyl)piperazine has several scientific research applications:
Comparison with Similar Compounds
1-(4-Isopropylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylphenyl)piperazine: This compound has a methyl group instead of an isopropyl group on the phenyl ring.
1-(4-Chlorophenyl)piperazine: This derivative has a chlorine atom on the phenyl ring and is known for its use in psychiatric medications.
1-(4-Fluorophenyl)piperazine: The fluorine-substituted derivative is studied for its potential use in imaging and diagnostic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(2)12-3-5-13(6-4-12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEHPDNBUYEJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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